1-(Indolin-6-yl)ethanol 1-(Indolin-6-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500063
InChI: InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3
SMILES: CC(C1=CC2=C(CCN2)C=C1)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

1-(Indolin-6-yl)ethanol

CAS No.:

Cat. No.: VC13500063

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Indolin-6-yl)ethanol -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 1-(2,3-dihydro-1H-indol-6-yl)ethanol
Standard InChI InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3
Standard InChI Key STRHVFSFWOVUDB-UHFFFAOYSA-N
SMILES CC(C1=CC2=C(CCN2)C=C1)O
Canonical SMILES CC(C1=CC2=C(CCN2)C=C1)O

Introduction

Structural and Molecular Characterization

Core Structure and Functional Groups

1-(Indolin-6-yl)ethanol (C10_{10}H13_{13}NO) consists of a bicyclic indoline system fused with an ethanol group at the sixth position. The indoline core comprises a benzene ring condensed with a five-membered nitrogen-containing ring, while the ethanol moiety introduces a hydroxyl group (-OH) at the β-position relative to the aromatic system . Key structural features include:

  • Molecular formula: C10_{10}H13_{13}NO

  • Functional groups: Secondary alcohol (-CH2_2CH2_2OH), aromatic amine (NH in indoline) .

  • Stereochemistry: Potential chirality at the ethanol-bearing carbon, depending on synthetic routes .

Comparative Analysis with Analogous Compounds

The ketone derivative, 1-(indolin-6-yl)ethanone (C10_{10}H11_{11}NO), shares the same indoline backbone but replaces the hydroxyl group with a carbonyl (C=O) . This substitution significantly alters physicochemical properties:

Property1-(Indolin-6-yl)ethanol1-(Indolin-6-yl)ethanone
Molecular Weight163.22 g/mol161.20 g/mol
PolarityHigher (due to -OH)Moderate (due to C=O)
Predicted LogP~1.2~1.8
Hydrogen Bond Donors2 (NH and OH)1 (NH)

The hydroxyl group enhances water solubility and hydrogen-bonding capacity, making the ethanol derivative more amenable to biological interactions .

Synthetic Strategies

Reduction of 1-(Indolin-6-yl)ethanone

The most plausible route involves the reduction of 1-(indolin-6-yl)ethanone , a compound with established synthetic protocols. Catalytic hydrogenation or borohydride-mediated reduction can convert the ketone to a secondary alcohol:

1-(Indolin-6-yl)ethanone+H2Pd/C1-(Indolin-6-yl)ethanol[6]\text{1-(Indolin-6-yl)ethanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-(Indolin-6-yl)ethanol} \quad[6]

Optimized Conditions:

  • Catalyst: 5% Pd/C (eggshell morphology) .

  • Solvent: Tetrahydrofuran (THF) or ethanol.

  • Temperature: 60°C under 15–50 bar H2_2 .

  • Yield: Up to 94% .

Alternative Pathways via Spiropyran Intermediates

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 1-(Indolin-6-yl)ethanol are unavailable, analogs suggest values similar to 1-(indolin-6-yl)ethanone :

Adductm/zPredicted CCS (Ų)
[M+H]+164.10~135–140
[M+Na]+186.08~145–150
[M-H]-162.07~133–138

These values indicate moderate gas-phase stability, suitable for mass spectrometric analysis .

Spectral Signatures

  • IR Spectroscopy: Strong O-H stretch (~3200–3600 cm1^{-1}), N-H stretch (~3300 cm1^{-1}), and C-O stretch (~1050 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: δ 1.2–1.4 ppm (CH3_3), δ 3.6–3.8 ppm (CH2_2OH), δ 6.5–7.2 ppm (aromatic H) .

    • 13^{13}C NMR: δ 60–65 ppm (CH2_2OH), δ 110–150 ppm (aromatic C) .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for biological testing .

  • Solubility Optimization: Prodrug strategies (e.g., esterification) may enhance bioavailability .

  • Mechanistic Studies: Molecular docking and in vitro assays are required to validate antibacterial targets .

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